1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is further modified with a 1,2,4-oxadiazole ring and a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The 1,2,4-oxadiazole ring is then introduced via a cyclization reaction involving hydrazides and carboxylic acids. The final step involves the coupling of the 3,5-dimethoxyphenyl group to the oxadiazole ring, followed by the attachment of the pentyl chain to the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the implementation of continuous flow reactors could improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, where halogenated derivatives can be replaced with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated quinazoline derivatives with nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound’s interaction with biological macromolecules is explored to understand its potential as a molecular probe for studying cellular processes.
Industry: It is investigated for its use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar methoxyphenyl group but different core structure.
Quinazoline Derivatives: Compounds with variations in the substituents on the quinazoline core.
Oxadiazole Derivatives: Compounds with different substituents on the oxadiazole ring.
Uniqueness
1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is unique due to its combination of a quinazoline core, oxadiazole ring, and methoxyphenyl group. This unique structure imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C24H26N4O5 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N4O5/c1-4-5-8-11-27-23(29)19-9-6-7-10-20(19)28(24(27)30)15-21-25-22(26-33-21)16-12-17(31-2)14-18(13-16)32-3/h6-7,9-10,12-14H,4-5,8,11,15H2,1-3H3 |
InChI Key |
ACDRZBUQHRWWPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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